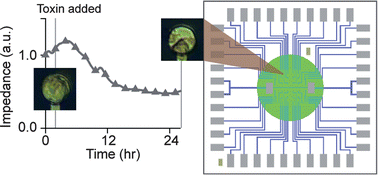Real-time characterization of cytotoxicity using single-cell impedance monitoring†‡
Analyst Pub Date: 2012-04-12 DOI: 10.1039/C2AN16079J
Abstract
Cellular impedance sensors have attracted great attention as a powerful characterization tool for real-time, label-free detection of cytotoxic agents. However, impedance measurements with conventional cell-based sensors that host multiple cells on a single electrode neither provide optimal cell signal sensitivity nor are capable of recording individual cell responses. Here we use a single-cell based platform to monitor cellular impedance on planar microelectrodes to characterize cellular death. In this study, individual cells were selectively patterned on microelectrodes with each hosting one live cell through ligand-mediated natural cell adhesion. Changes in cellular morphology and cell–electrode adherence were monitored after the patterned cells were treated with varying concentrations of hydrogen peroxide, sodium arsenite, and disodium hydrogen arsenate, three potent toxicants related to neurotoxicity and oxidative stress. At low toxicant concentrations, impedance waveforms acquired from individual cells showed variable responses. A time- and concentration-dependent response was seen in the averaged single-cell impedance waveform for all three toxicants. The apoptosis and necrosis characterizations were performed to validate cell impedance results. Furthermore, time constants of apoptosis and necrosis in response to toxicant exposure were analytically established using an equivalent circuit model that characterized the mechanisms of cell death.


Recommended Literature
- [1] Single photon transient hot electron ionization of C60
- [2] First hyperpolarizability of water at the air–vapor interface: a QM/MM study questions standard experimental approximations†
- [3] Nano-dimensional CeO2nanorods for high Ni loading catalysts: H2 production by autothermal steam reforming of methanol reaction
- [4] Tissue-mimetic hybrid bioadhesives for intervertebral disc repair†
- [5] A heterotriangulene polymer for air-stable organic field-effect transistors†
- [6] Front cover
- [7] Front cover
- [8] Temperature-controlled synthesis and luminescent properties of two novel coordination polymers modeled by hexa-carboxylate ligand derived from cyclotriphosphazene†
- [9] Current oscillations from bipolar nanopores for statistical monitoring of hydrogen evolution on a confined electrochemical catalyst†
- [10] Enhanced protein internalization and efficient endosomal escape using polyampholyte-modified liposomes and freeze concentration†

Journal Name:Analyst
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 13194-60-0
-
CAS no.: 10294-48-1









